molecular formula C18H21N5O4S B2840407 N-(2,5-dimethoxyphenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide CAS No. 895004-21-4

N-(2,5-dimethoxyphenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide

Cat. No.: B2840407
CAS No.: 895004-21-4
M. Wt: 403.46
InChI Key: HMMRRBRTXCLOKM-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines a dimethoxyphenyl group with a triazolopyrimidine moiety, linked via a thioacetamide bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide typically involves multiple steps:

    Formation of the Triazolopyrimidine Core: The triazolopyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as 5-propyl-1H-1,2,4-triazole-3-carboxylic acid and a suitable amine.

    Attachment of the Thioacetamide Group: The synthesized triazolopyrimidine is then reacted with a thioacetamide derivative under conditions that promote the formation of the thioether linkage.

    Introduction of the Dimethoxyphenyl Group: Finally, the dimethoxyphenyl group is introduced through a nucleophilic substitution reaction, completing the synthesis of the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioacetamide group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the triazolopyrimidine moiety, potentially converting it to an alcohol.

    Substitution: The aromatic dimethoxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, N-(2,5-dimethoxyphenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions, particularly those involving sulfur-containing functional groups. Its structural features could also make it a candidate for investigating receptor-ligand interactions in cell signaling pathways.

Medicine

In medicinal chemistry, the compound’s potential pharmacological properties can be explored. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development. Its interactions with biological targets such as enzymes or receptors could lead to the discovery of new therapeutic agents.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications could extend to the fields of polymer science, coatings, and advanced materials.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide likely involves interactions with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, where it can modulate the activity of these targets. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of signaling pathways, or binding to specific receptors to elicit a biological response.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,5-dimethoxyphenyl)-2-((7-oxo-5-methyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide
  • N-(2,5-dimethoxyphenyl)-2-((7-oxo-5-ethyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide

Uniqueness

Compared to similar compounds, N-(2,5-dimethoxyphenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide stands out due to its specific propyl group, which may confer unique steric and electronic properties. These properties can influence its reactivity, binding affinity, and overall biological activity, making it a distinct and valuable compound for research and application.

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-[(7-oxo-5-propyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O4S/c1-4-5-11-8-15(24)20-17-21-22-18(23(11)17)28-10-16(25)19-13-9-12(26-2)6-7-14(13)27-3/h6-9H,4-5,10H2,1-3H3,(H,19,25)(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMMRRBRTXCLOKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)NC2=NN=C(N12)SCC(=O)NC3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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